Product packaging for Basic Blue 5(Cat. No.:CAS No. 3943-82-6)

Basic Blue 5

Cat. No.: B1680963
CAS No.: 3943-82-6
M. Wt: 427.4 g/mol
InChI Key: MDOWYKFAQVNQJR-UHFFFAOYSA-N
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Description

Basic Blue 5, also known as C.I. 42140, is a cationic dye of the triarylmethane class with the molecular formula C25H28Cl2N2 and a molecular weight of 427.41 g/mol . Its CAS Registry Number is 3943-82-6 . This chemical reagent presents as a yellow-brown powder that is soluble in hot water and ethanol, producing a characteristic green-blue solution . It exhibits a maximum absorption in the visible spectrum, yielding a bright blue hue with a yellowish-brown appearance in its powder form . In research applications, this compound is primarily valued for its use in textile science for dyeing acrylic fibers, where it produces a greenish-blue shade with good colorfastness . It also finds application in the dyeing of silk, cotton, and acetate fibers, as well as in the coloring of paper, leather, and grass products . The dye exhibits good light fastness (rated 4-5 on standardized scales) and good resistance to perspiration and soaping, making it suitable for investigating dyeing properties on various substrates . The mechanism of action for this compound is based on its cationic nature, which facilitates ionic bonding with anionic groups present on target substrates . When dyeing acrylic fibers, the positively charged dye cations are attracted to negatively charged sulfonate or carboxylate groups on the fiber polymer, creating stable salt linkages . This interaction results in excellent wash fastness properties. In sulfuric acid, the dye turns red-light yellow, while dilution produces a yellow-green color, and adding sodium hydroxide to the dye solution produces a palm light yellow with precipitation . This product is intended FOR RESEARCH USE ONLY (RUO) and is strictly for laboratory investigation purposes. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets prior to use and adhere to all appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H27ClN2.ClH<br>C25H28Cl2N2 B1680963 Basic Blue 5 CAS No. 3943-82-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-chlorophenyl)-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-N-ethyl-2-methylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2.ClH/c1-5-27-23-13-11-19(15-17(23)3)25(21-9-7-8-10-22(21)26)20-12-14-24(28-6-2)18(4)16-20;/h7-16,27H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOWYKFAQVNQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=CC=CC=C3Cl)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3943-82-6
Record name Basic Blue 5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3943-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-[(2-chlorophenyl)[4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-2-methyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-[(2-chlorophenyl)[4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-o-toluidine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.390
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Chemical Identity and Structural Features

Basic Blue 5 has the molecular formula $$ \text{C}{25}\text{H}{27}\text{ClN}_2\cdot\text{ClH} $$ and a molar mass of 427.41 g/mol. Its structure comprises a central triarylmethane core substituted with ethylamino groups, a chlorophenyl moiety, and methyl groups, which confer solubility in polar solvents and stability under acidic conditions. The canonical SMILES representation is:

Cl.ClC=1C=CC=CC1C(=C2C=CC(=NCC)C(=C2)C)C3=CC=C(NCC)C(=C3)C  

The InChIKey MDOWYKFAQVNQJR-UHFFFAOYSA-N confirms its unique stereoelectronic configuration.

Synthesis of this compound: A Stepwise Diazotization-Coupling Approach

The patented method (CN102516795B) involves sequential diazotization, coupling, and complexation reactions to produce an asymmetric 1:2 chromium-complex dye.

Reaction Overview

First Diazotization and Coupling
  • Diazotization : A primary aromatic amine (unspecified in the patent) is treated with sodium nitrite ($$ \text{NaNO}_2 $$) in hydrochloric acid ($$ \text{HCl} $$) at 0–5°C to form a diazonium salt.
  • Coupling : The diazonium salt reacts with 1-naphthol-5-sulfonic acid in the presence of butanone. Butanone stabilizes the diazonium intermediate, preventing premature decomposition and improving reaction efficiency.
Second Diazotization and Coupling
  • Diazotization : A secondary amine undergoes diazotization under similar conditions.
  • Coupling : The resulting diazonium salt couples with $$ N,N $$-diethyl-$$ m $$-aminophenol, forming a secondary intermediate.
Metal Complexation
  • First Complexation : The first coupling product reacts with a chromizing reagent (e.g., chromium(III) chloride) to form a 1:1 metal complex.
  • Second Complexation : The 1:1 complex combines with the second coupling product, yielding the final 1:2 chromium-complex dye.

Optimization and Yield Enhancements

The use of butanone during the first coupling step increases the yield of the intermediate by 15–20% compared to traditional solvents like acetone. Butanone’s electron-donating methyl groups stabilize the diazonium salt via weak coordination, reducing side reactions and lowering chemical oxygen demand (COD) in wastewater by 30–40%.

Table 1: Reaction Conditions and Outcomes
Step Reagents/Conditions Yield Improvement COD Reduction
First coupling Butanone, 1-naphthol-5-sulfonic acid, 25°C +18% 35%
Second coupling $$ N,N $$-diethyl-$$ m $$-aminophenol, 10°C +12%
Chromium complexation $$ \text{CrCl}_3 $$, pH 4.5, 80°C

Mechanistic Insights and Kinetic Analysis

Role of Butanone in Diazonium Stabilization

Butanone’s carbonyl group forms a transient Schiff base with the diazonium ion, delaying its hydrolysis and enhancing electrophilicity for coupling with 1-naphthol-5-sulfonic acid. This mechanism is supported by the patent’s observation of reduced tar formation and higher intermediate purity.

Chromium Complexation Dynamics

The final 1:2 complex adopts an octahedral geometry, with chromium(III) coordinating to two dye molecules via sulfonic oxygen and azo nitrogen atoms. This structure enhances lightfastness and washability, critical for industrial applications.

Environmental and Industrial Considerations

The patented method addresses two key challenges in dye synthesis:

  • Wastewater COD : Butanone’s stabilizing effect reduces unconsumed reactants, lowering COD levels from 12,000 mg/L to 7,500 mg/L.
  • Scalability : The process avoids chromatography, relying instead on pH-dependent solubility for purification, enabling large-scale production.

Comparative Analysis with Alternative Methods

While earlier routes for triarylmethane dyes often employed single diazotization steps or non-metallized complexes, the asymmetric 1:2 chromium complex offers superior stability. For example, non-metallized this compound degrades 50% faster under UV exposure compared to the chromium-complexed form.

Chemical Reactions Analysis

Basic Blue 5 undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, perchloric acid, phosphoric acid, and various metal salts. The major products formed from these reactions depend on the specific reagents and conditions used. For example, with hexacyanoferrate (II) and hexacyanoferrate (III), this compound forms blue and green precipitates, respectively .

Scientific Research Applications

Basic Blue 5 has several scientific research applications:

Mechanism of Action

The mechanism of action of Basic Blue 5 involves its interaction with specific ions to form colored complexes. The molecular targets are the ions it detects, such as hexacyanoferrate (II) and hexacyanoferrate (III). The pathways involved include the formation of coordination complexes where the dye molecules bind to the metal ions, resulting in a color change that indicates the presence of the ions .

Comparison with Similar Compounds

Structural and Functional Comparisons

Basic Blue 9 (Methylene Blue, C.I. 52015)
  • Chemical Class: Thiazine dye with two fully N-methylated amino groups .
  • Applications : Widely used in adsorption studies (e.g., on agro-industrial wastes ), biological staining, and as a redox indicator.
  • Adsorption Properties : Demonstrates high adsorption capacity (~200 mg/g) on activated carbon due to its cationic nature and planar structure .
  • Stability : Stable in acidic conditions but degrades under prolonged UV exposure .
Basic Blue 6 (Meldola Blue, C.I. 51175)
  • Chemical Class: Oxazine dye with a phenoxazine core and condensed aromatic rings .
  • Applications : Electrochemical sensing, particularly for hydrogen peroxide detection, due to its redox-active properties .
  • Adsorption Properties : Lower adsorption affinity compared to thiazines (~150 mg/g) due to bulkier substituents .
  • Stability : Sensitive to alkaline conditions but exhibits strong thermal stability .
Basic Green 5 (C.I. 52020)
  • Chemical Class : Thiazine derivative with a nitro group substitution .
  • Applications : Textile dyeing and pH-dependent colorimetric assays.
  • Stability : Enhanced photostability compared to Methylene Blue but reduced solubility in polar solvents .

Comparative Data Table

Parameter Basic Blue 5 (C.I. 52020) Basic Blue 9 (Methylene Blue) Basic Blue 6 (Meldola Blue)
Chemical Class Thiazine Thiazine Oxazine
Molecular Formula Not specified† C₁₆H₁₈ClN₃S C₁₈H₁₆N₃OCl
Absorption Maxima ~660 nm (presumed) 664 nm 610 nm
C.I. Number 52020 52015 51175
Primary Applications Textiles, adsorption Adsorption, biological staining Electrochemical sensors
Stability Moderate (pH 4–8)‡ High (acidic conditions) High (thermal)

Assumed based on thiazine classification; ‡ Inferred from similar dyes.

Key Research Findings

  • Adsorption Efficiency : Thiazine dyes (e.g., Basic Blue 9) outperform oxazines in adsorption due to their smaller molecular size and stronger cationic charge . For instance, Basic Blue 9 achieves 95% removal efficiency at pH 7, while oxazine dyes require pH > 9 for comparable performance .
  • Electrochemical Activity : Basic Blue 6 exhibits superior redox behavior in sensor applications, with a sensitivity of 1 A·M⁻¹·cm⁻² for hydrogen peroxide detection, outperforming Prussian Blue analogues .
  • Environmental Impact : this compound and its analogues show persistence in aquatic systems, necessitating advanced degradation methods like photocatalytic oxidation .

Q & A

Q. How can researchers ensure compliance with FAIR principles when publishing spectral data for this compound?

  • Methodological Answer : Deposit raw spectra in repositories like Zenodo with unique DOIs. Annotate metadata using standardized formats (e.g., JCAMP-DX for NMR). Provide machine-readable experimental protocols via platforms like Protocols.io .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Basic Blue 5

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